Tubulosan

Beschreibung

Tubulosan, derived from Cistanche tubulosa, is a traditional Chinese medicine (TCM) formulation with demonstrated neuroprotective effects in Parkinson’s disease (PD) models. Its primary mechanism involves promoting the expression and secretion of glial cell line-derived neurotrophic factor (GDNF), a critical protein for dopaminergic neuron survival and function . In both in vitro (MES23.5 cells) and in vivo (MPTP-induced PD rats) studies, this compound significantly reduced apoptosis, upregulated tyrosine hydroxylase (TH) expression (a marker of dopaminergic neuron integrity), and improved motor deficits . Notably, this compound enhances endogenous GDNF levels, circumventing the blood-brain barrier (BBB) limitations associated with exogenous GDNF administration . Its composition includes phenylethanoid glycosides like echinacoside (ECH) and acteoside, which synergistically contribute to its therapeutic profile .

Eigenschaften

Molekularformel |

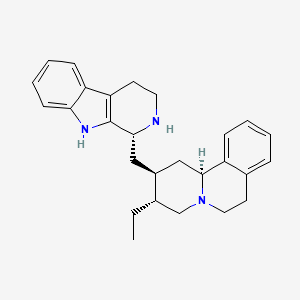

C27H33N3 |

|---|---|

Molekulargewicht |

399.6 g/mol |

IUPAC-Name |

(2S,3R,11bS)-3-ethyl-2-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine |

InChI |

InChI=1S/C27H33N3/c1-2-18-17-30-14-12-19-7-3-4-8-21(19)26(30)16-20(18)15-25-27-23(11-13-28-25)22-9-5-6-10-24(22)29-27/h3-10,18,20,25-26,28-29H,2,11-17H2,1H3/t18-,20-,25+,26-/m0/s1 |

InChI-Schlüssel |

AIZBUQBFRLEIBW-LXFCCGDJSA-N |

Isomerische SMILES |

CC[C@H]1CN2CCC3=CC=CC=C3[C@@H]2C[C@@H]1C[C@@H]4C5=C(CCN4)C6=CC=CC=C6N5 |

Kanonische SMILES |

CCC1CN2CCC3=CC=CC=C3C2CC1CC4C5=C(CCN4)C6=CC=CC=C6N5 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of this compound and Key Neuroprotective Agents

Key Findings :

- GDNF vs. This compound: While GDNF directly rescues dopaminergic neurons, its clinical utility is hindered by invasive delivery and BBB limitations. This compound’s induction of endogenous GDNF offers a non-invasive alternative, achieving comparable neuroprotection in preclinical models .

- ECH vs. This compound : ECH, a component of this compound, shows standalone antioxidant effects but lacks this compound’s multi-target efficacy (e.g., GDNF modulation, apoptosis inhibition) .

Experimental Data and Dose-Dependent Effects

Table 2: Dose-Response Outcomes of this compound in Preclinical Studies

Notes:

- Apoptosis rates in MES23.5 cells decreased dose-dependently, with high-dose this compound showing statistically significant reductions compared to vehicle (p<0.01) .

- TH expression improvements plateaued at moderate doses, suggesting a threshold effect for GDNF modulation .

Structural and Functional Similarities

Similarly, ECH and acteoside within this compound contribute to its antioxidant properties, paralleling standalone compounds like coenzyme Q10 but with enhanced BBB penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.